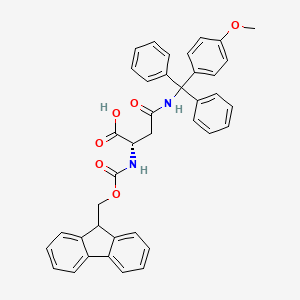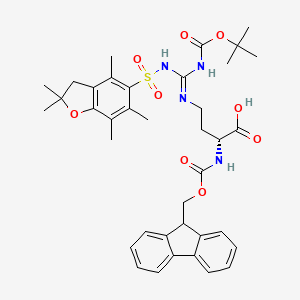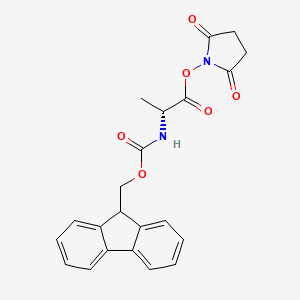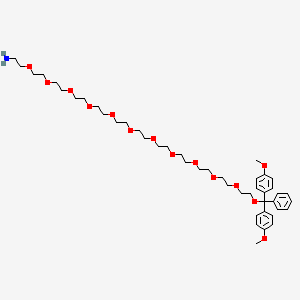
NHS-PEG4-(m-PEG12)3-ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NHS-PEG4-(m-PEG12)3-ester is a monodisperse branched polyethylene glycol (PEG) linker with a terminal N-hydroxysuccinimide (NHS) ester. This compound is primarily used to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
作用機序
Target of Action
NHS-PEG4-(m-PEG12)3-ester, also known as Nhs-dpeg®4-m-dpeg®12)3-ester, is primarily used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The primary targets of this compound are therefore proteins and other molecules with primary amine groups.
Mode of Action
The compound contains a terminal N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines. In the presence of primary amines, the NHS ester group forms a stable, irreversible amide bond . This reaction is typically carried out at a slightly basic pH (around 7-9), where primary amines are largely unprotonated and can readily react with the NHS ester .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific proteins or molecules it is used to label. By attaching to proteins or other molecules, the compound can alter their properties and behaviors, potentially affecting various biochemical pathways. For instance, it can be used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Pharmacokinetics
Pegylation, the process of attaching polyethylene glycol (peg) chains to molecules, is known to improve a molecule’s water solubility, increase its hydrodynamic volume, reduce non-specific binding, protect it from proteolysis, reduce immunogenicity, and increase its serum half-life in vivo .
Result of Action
The primary result of this compound’s action is the modification of proteins or other molecules, altering their properties and behaviors. This can include increasing their stability, altering their interactions with other molecules, and changing their activity within cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester group, with a slightly basic pH (around 7-9) being optimal for reaction with primary amines . Additionally, the temperature and solvent used can also influence the reaction. The compound is typically stored at -20°C and shipped at ambient temperature .
生化学分析
Biochemical Properties
NHS-PEG4-( m-PEG12)3-ester plays a significant role in biochemical reactions. It is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is through the formation of a stable, irreversible amide bond .
Molecular Mechanism
The molecular mechanism of action of NHS-PEG4-( m-PEG12)3-ester involves its reaction with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . This reaction results in the formation of a stable, irreversible amide bond .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NHS-PEG4-(m-PEG12)3-ester involves the reaction of PEG with NHS under controlled conditions. The process typically includes the following steps:
Activation of PEG: PEG is activated by reacting with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The product is purified using techniques such as precipitation, dialysis, or chromatography to remove unreacted starting materials and by-products.
Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG and NHS are reacted in industrial reactors.
Automated Purification: High-throughput purification methods such as large-scale chromatography are employed.
Quality Control: Rigorous quality control measures, including NMR and high-performance liquid chromatography (HPLC), ensure the consistency and purity of the product
化学反応の分析
Types of Reactions
NHS-PEG4-(m-PEG12)3-ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions (pH 7-9) without the need for additional catalysts .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: Mild aqueous conditions with a pH range of 7-9.
Major Products: The major product of this reaction is a PEGylated amine, where the PEG chain is covalently attached to the amine group via an amide bond.
科学的研究の応用
NHS-PEG4-(m-PEG12)3-ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: Utilized in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors .
類似化合物との比較
NHS-PEG4-(m-PEG12)3-ester is unique due to its branched structure and the presence of multiple PEG chains, which provide enhanced solubility and reduced immunogenicity compared to linear PEG linkers. Similar compounds include:
NHS-PEG4-(PEG12)3: A similar branched PEG linker with a different PEG chain length.
NHS-PEG4: A linear PEG linker with a single PEG chain.
NHS-PEG12: A linear PEG linker with a longer PEG chain.
These similar compounds differ in their PEG chain lengths and branching, which can affect their solubility, stability, and reactivity.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C108H206N6O52/c1-123-25-28-131-41-44-139-55-58-145-67-70-151-79-82-157-91-94-160-88-85-154-76-73-148-64-61-142-52-49-136-38-33-128-22-14-110-101(116)9-18-163-97-108(113-104(119)12-17-126-31-36-134-47-48-135-37-32-127-21-13-109-100(115)5-4-6-107(122)166-114-105(120)7-8-106(114)121,98-164-19-10-102(117)111-15-23-129-34-39-137-50-53-143-62-65-149-74-77-155-86-89-161-95-92-158-83-80-152-71-68-146-59-56-140-45-42-132-29-26-124-2)99-165-20-11-103(118)112-16-24-130-35-40-138-51-54-144-63-66-150-75-78-156-87-90-162-96-93-159-84-81-153-72-69-147-60-57-141-46-43-133-30-27-125-3/h4-99H2,1-3H3,(H,109,115)(H,110,116)(H,111,117)(H,112,118)(H,113,119) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPFWBJWEJMWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C108H206N6O52 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid](/img/structure/B6362952.png)







![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)




